7-(Diethylamino)-3-(2-thienyl)coumarin

Catalog No.
S920298
CAS No.
117850-52-9
M.F
C17H17NO2S
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Diethylamino)-3-(2-thienyl)coumarin

CAS Number

117850-52-9

Product Name

7-(Diethylamino)-3-(2-thienyl)coumarin

IUPAC Name

7-(diethylamino)-3-thiophen-2-ylchromen-2-one

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3

InChI Key

ALJRTBKJTPXLCD-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3

Synthesis

7-(Diethylamino)-3-(2-thienyl)coumarin (7-DEATC) is a heterocyclic compound synthesized from various starting materials. The specific method can influence the final yield and product purity. Scientific literature describes different synthesis routes, but a common approach involves condensation reactions between a diethyl aminophenol derivative and a thienylcarbonyl compound [].

Potential Applications

Research explores 7-DEATC for various potential applications due to its interesting properties. Some documented areas of investigation include:

  • Fluorescent Probes

    The molecule exhibits fluorescence, making it a candidate for applications in sensing and imaging experiments. Studies have explored 7-DEATC's potential use in bioimaging for specific cellular markers [].

  • Laser Dyes

    7-DEATC's light-absorbing properties are under investigation for potential use in dye lasers [].

7-(Diethylamino)-3-(2-thienyl)coumarin is a synthetic compound belonging to the class of coumarin derivatives. Its molecular formula is C20H19NO2S, and it features a fused pyran-2-one ring system, which is characteristic of coumarins. The compound has a diethylamino group at the 7th position and a thiophene ring at the 3rd position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Safety information on 7-(Diethylamino)-3-(2-thienyl)coumarin is not available in scientific databases. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols. This may include wearing personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling the compound.

Future Research Directions

Given the lack of documented research on 7-(Diethylamino)-3-(2-thienyl)coumarin, further investigation is needed to explore its potential applications. This could involve:

  • Synthesis and characterization of the compound, including determination of its physical and chemical properties.
  • Investigation of its potential biological activities, such as antitumor, anti-inflammatory, or fluorescent properties.
  • Exploration of its interaction with other molecules or biological systems.
Typical of coumarin derivatives:

  • Electrophilic Substitution: The presence of the thiophene ring allows for electrophilic substitution reactions, which can modify the electronic properties of the compound.
  • Nucleophilic Reactions: The diethylamino group can participate in nucleophilic reactions, potentially forming new derivatives that may exhibit different biological or chemical activities.
  • Photo

7-(Diethylamino)-3-(2-thienyl)coumarin has been investigated for its biological properties. It exhibits:

  • Antimicrobial Activity: Studies indicate that this compound demonstrates antimicrobial effects against various bacteria and fungi.
  • Fluorescent Properties: Its fluorescence makes it useful in biological imaging and as a fluorescent probe in biochemical assays.
  • Potential Anticancer Activity: Preliminary studies suggest it may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of 7-(Diethylamino)-3-(2-thienyl)coumarin typically involves the following steps:

  • Formation of Coumarin Core: The initial step involves synthesizing the coumarin nucleus through condensation reactions between phenolic compounds and α-carbonyl compounds.
  • Introduction of Diethylamino Group: This is achieved through nucleophilic substitution reactions where diethylamine reacts with an appropriate electrophile attached to the coumarin structure.
  • Thiophene Integration: The thiophene moiety can be introduced via cyclization reactions or by using pre-synthesized thiophene derivatives that react with the coumarin core.

These methods can vary based on desired yields and purity levels .

7-(Diethylamino)-3-(2-thienyl)coumarin finds applications in several areas:

  • Fluorescent Dyes: Due to its fluorescent properties, it is used as a dye in biological research for staining cells and tissues.
  • Pharmaceuticals: Its antimicrobial and potential anticancer activities make it a candidate for drug development.
  • Material Science: The compound can be incorporated into polymers or coatings that require specific optical properties.

Studies on the interactions of 7-(Diethylamino)-3-(2-thienyl)coumarin with biomolecules have shown that:

  • It can bind to proteins, influencing their activity and stability.
  • Its fluorescence can be quenched or enhanced depending on the surrounding environment, making it useful in studying protein conformations and dynamics.
  • Interaction with nucleic acids has been observed, suggesting potential applications in genetic research .

Several compounds share structural similarities with 7-(Diethylamino)-3-(2-thienyl)coumarin. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
7-Amino-4-methylcoumarinAmino group at position 7Known for its strong fluorescence
7-HydroxycoumarinHydroxy group at position 7Exhibits antioxidant properties
6-MethylcoumarinMethyl group at position 6Used as a flavoring agent
CoumarinBasic structure without substitutionsFound in various plants; used as a fragrance

Compared to these compounds, 7-(Diethylamino)-3-(2-thienyl)coumarin's unique combination of a diethylamino group and thiophene ring provides distinct electronic properties and biological activities, making it particularly interesting for research and application in diverse fields .

XLogP3

4.1

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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